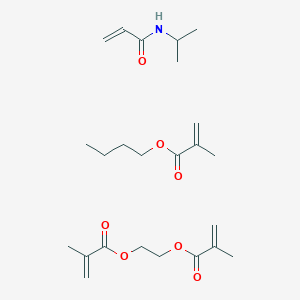
butyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;N-propan-2-ylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(N-isopropylacrylamide-co-butyl methacrylate) is a copolymer composed of N-isopropylacrylamide and butyl methacrylate. This compound is known for its unique thermo-responsive properties, which make it valuable in various scientific and industrial applications. The copolymer exhibits a lower critical solution temperature (LCST), meaning it undergoes a reversible phase transition in response to temperature changes. This property is particularly useful in biomedical and drug delivery systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Poly(N-isopropylacrylamide-co-butyl methacrylate) is typically synthesized through free radical polymerization. The process involves the following steps:
Monomer Preparation: N-isopropylacrylamide and butyl methacrylate are purified and prepared for polymerization.
Initiation: A radical initiator, such as ammonium persulfate, is used to start the polymerization reaction.
Polymerization: The monomers are polymerized in an aqueous solution, often with the addition of a surfactant like sodium dodecyl sulfate to stabilize the reaction.
Termination: The reaction is terminated by adding a chain transfer agent or by cooling the reaction mixture.
Industrial Production Methods
In industrial settings, the production of Poly(N-isopropylacrylamide-co-butyl methacrylate) follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous polymerization techniques and advanced purification methods to ensure high-quality copolymer production.
Análisis De Reacciones Químicas
Types of Reactions
Poly(N-isopropylacrylamide-co-butyl methacrylate) can undergo various chemical reactions, including:
Oxidation: The copolymer can be oxidized under specific conditions, leading to changes in its physical and chemical properties.
Reduction: Reduction reactions can modify the copolymer’s structure, potentially enhancing its functionality.
Substitution: Substitution reactions can introduce new functional groups into the copolymer, altering its properties and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups into the copolymer.
Aplicaciones Científicas De Investigación
Poly(N-isopropylacrylamide-co-butyl methacrylate) has a wide range of scientific research applications, including:
Drug Delivery: The copolymer’s thermo-responsive properties make it ideal for controlled drug release systems. It can encapsulate drugs and release them at specific temperatures, enhancing therapeutic efficacy.
Tissue Engineering: The copolymer is used in the development of scaffolds for tissue engineering. Its biocompatibility and responsiveness to temperature changes make it suitable for creating dynamic environments for cell growth.
Biomedical Devices: Poly(N-isopropylacrylamide-co-butyl methacrylate) is used in the fabrication of biomedical devices, such as sensors and actuators, that respond to temperature changes.
Industrial Applications: The copolymer is used in coatings, adhesives, and other industrial applications where temperature-responsive properties are beneficial.
Mecanismo De Acción
The mechanism of action of Poly(N-isopropylacrylamide-co-butyl methacrylate) is primarily based on its thermo-responsive behavior. The copolymer undergoes a phase transition at its LCST, changing from a hydrophilic to a hydrophobic state. This transition is driven by the disruption of hydrogen bonds between the polymer and water molecules. The molecular targets and pathways involved include:
Hydrogen Bonding: The copolymer forms hydrogen bonds with water molecules at temperatures below the LCST, resulting in a swollen, hydrophilic state.
Hydrophobic Interactions: Above the LCST, the hydrogen bonds are disrupted, and hydrophobic interactions dominate, causing the copolymer to collapse into a compact, hydrophobic state.
Comparación Con Compuestos Similares
Poly(N-isopropylacrylamide-co-butyl methacrylate) can be compared with other similar thermo-responsive copolymers, such as:
Poly(N-isopropylacrylamide-co-acrylamide): This copolymer has similar thermo-responsive properties but different mechanical and chemical characteristics due to the presence of acrylamide.
Poly(N-isopropylacrylamide-co-2-hydroxyethyl methacrylate): This copolymer also exhibits thermo-responsive behavior but has enhanced hydrophilicity due to the presence of hydroxyethyl methacrylate.
Poly(N-isopropylacrylamide-co-N,N-dimethylacrylamide): This copolymer has a higher LCST and different phase transition behavior compared to Poly(N-isopropylacrylamide-co-butyl methacrylate).
The uniqueness of Poly(N-isopropylacrylamide-co-butyl methacrylate) lies in its specific combination of monomers, which provides a balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications.
Propiedades
Número CAS |
111984-73-7 |
|---|---|
Fórmula molecular |
C24H39NO7 |
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
butyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C10H14O4.C8H14O2.C6H11NO/c1-7(2)9(11)13-5-6-14-10(12)8(3)4;1-4-5-6-10-8(9)7(2)3;1-4-6(8)7-5(2)3/h1,3,5-6H2,2,4H3;2,4-6H2,1,3H3;4-5H,1H2,2-3H3,(H,7,8) |
Clave InChI |
ZKQAGSRSPSPPSA-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(=C)C.CC(C)NC(=O)C=C.CC(=C)C(=O)OCCOC(=O)C(=C)C |
SMILES canónico |
CCCCOC(=O)C(=C)C.CC(C)NC(=O)C=C.CC(=C)C(=O)OCCOC(=O)C(=C)C |
Sinónimos |
poly(IPAAM-co-BMA) poly(N-isopropylacrylamide-co-butyl methacrylate) poly(NIP3AAm-co-BMA) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















